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Hydrobenzoin

Cat. No.: B188758
CAS No.: 655-48-1
M. Wt: 214.26 g/mol
InChI Key: IHPDTPWNFBQHEB-UHFFFAOYSA-N
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Description

Hydrobenzoin (1,2-Diphenyl-1,2-ethanediol) is a pivotal vicinal diol compound in modern organic and analytical chemistry research. It exists in several stereoisomeric forms, including a meso compound and a pair of enantiomers, (R,R) and (S,S)-hydrobenzoin, making it an invaluable substrate for studying stereochemistry and developing asymmetric synthetic methods . A primary research application of this compound is in the development of high-throughput screening (HTS) protocols for determining enantiomeric excess (ee) and reaction yield . It serves as a model analyte in enantioselective indicator displacement assays (eIDAs), where it is used to screen libraries of chiral boronic acid-based receptors. This allows researchers to rapidly identify effective asymmetric catalysts and optimize reaction conditions, which is crucial for catalyst discovery . Furthermore, this compound is a key substrate in desymmetrization reactions. For instance, its meso form can undergo highly enantioselective acylation catalyzed by chiral phosphines or Cu(II)-complexes with bisoxazoline ligands, providing a route to chiral, non-racemic building blocks . The compound is also a classic substrate for glycol cleavage reactions; it can be oxidatively cleaved using reagents like triphenylbismuth in combination with hydrogen peroxide or t-butyl hydroperoxide to yield benzaldehyde . Owing to its well-defined reactivity and stereochemistry, this compound is an essential tool for methodologies development, particularly in the fields of supramolecular chemistry, sensor development, and asymmetric catalysis . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2 B188758 Hydrobenzoin CAS No. 655-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-diphenylethane-1,2-diol
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InChI

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H
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InChI Key

IHPDTPWNFBQHEB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H14O2
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DSSTOX Substance ID

DTXSID90870557
Record name (+/-)-Dihydrobenzoin
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Molecular Weight

214.26 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Hydrobenzoin
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CAS No.

492-70-6, 579-43-1
Record name Hydrobenzoin
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Record name meso-Hydrobenzoin
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Record name (+/-)-Dihydrobenzoin
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Record name 1,2-diphenylethane-1,2-diol
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Stereochemical Aspects of Hydrobenzoin

Enantiomers and Diastereomers of Hydrobenzoin

The presence of two stereocenters in this compound allows for the existence of three stereoisomers: a pair of enantiomers, (R,R) and (S,S), and a meso compound.

(R,R)-(+)-Hydrobenzoin

(R,R)-(+)-Hydrobenzoin is one of the two chiral enantiomers of this compound. chemicalbook.in It is a chiral 1,2-diol that serves as a valuable chiral reagent, building block, and ligand in the realm of asymmetric synthesis. chemicalbook.inchemdad.com For instance, it can be utilized in the oxyselenenylation step during the multi-step synthesis of cyclopentitols and aminocyclopentitols. chemicalbook.inchemdad.com Furthermore, it can function as a ligand in the asymmetric addition of diethylzinc (B1219324) to aldehydes. chemicalbook.inchemdad.com The synthesis of enantiomerically pure (R,R)-hydrobenzoin can be achieved through methods like the Sharpless asymmetric dihydroxylation of trans-stilbene (B89595) or the asymmetric reduction of benzil (B1666583). orgsyn.org One specific method involves the asymmetric transfer hydrogenation of benzil in a formic acid/triethylamine mixture using a chiral ruthenium catalyst, which can yield (R,R)-hydrobenzoin with high enantiomeric excess. orgsyn.orgorgsyn.org

Table 1: Properties of (R,R)-(+)-Hydrobenzoin

PropertyValue
Appearance White to beige or light brown crystalline powder chemicalbook.in
Melting Point 146-149 °C chemicalbook.inchemdad.com
Optical Rotation [α]D +93° (c = 2.5 in ethanol) chemicalbook.in
Solubility Soluble in DMSO chemicalbook.in

(S,S)-(-)-Hydrobenzoin

The other enantiomer, (S,S)-(-)-Hydrobenzoin, is a chiral vicinal diol with a C2 symmetry, which is a significant feature for its role as a chiral auxiliary and ligand. vulcanchem.com This stereoisomer is a white crystalline powder. vulcanchem.comchemicalbook.in It is a versatile chiral auxiliary and building block in various chemical syntheses. vulcanchem.comchemicalbook.in For example, it is used in the synthesis of other enantiopure compounds, such as certain chiral alcohols and amines. The (S,S)-hydrobenzoin/Ca complex has demonstrated efficacy in catalyzing direct asymmetric aldol (B89426) reactions. vulcanchem.com Synthesis of (S,S)-(-)-hydrobenzoin can be achieved through the reduction of benzil using biocatalysts like Talaromyces flavus, which can produce the compound with high enantiomeric excess at a specific pH. rsc.org

Table 2: Properties of (S,S)-(-)-Hydrobenzoin

PropertyValue
Appearance White crystalline powder/Crystals vulcanchem.comchemicalbook.in
Melting Point 148-150 °C vulcanchem.comchemicalbook.insigmaaldrich.comsigmaaldrich.com
Optical Rotation [α]D -90 to -95° (c=2.5, C2H5OH) vulcanchem.comchemicalbook.in
Solubility Slightly soluble in chloroform (B151607) and methanol (B129727) vulcanchem.com

Meso-Hydrobenzoin (B1201251)

In addition to the chiral enantiomers, this compound also exists as an achiral diastereomer known as meso-hydrobenzoin. This isomer possesses an internal plane of symmetry, which renders it optically inactive despite having two stereocenters. It appears as a white crystalline solid. sigmaaldrich.comsigmaaldrich.com Meso-hydrobenzoin can be synthesized through the reduction of benzil using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695). brainly.com This reaction is highly diastereoselective, yielding almost exclusively the meso isomer. The compound is soluble in hot alcohol and chloroform.

Table 3: Properties of Meso-Hydrobenzoin

PropertyValue
Appearance Crystalline and/or lumpy powder thermofisher.com
Melting Point 137-139 °C sigmaaldrich.comsigmaaldrich.com
Solubility Soluble in ethanol (25 mg/mL) sigmaaldrich.comsigmaaldrich.com
Molecular Formula C14H14O2 sigmaaldrich.comthermofisher.com
Molecular Weight 214.26 g/mol sigmaaldrich.comthermofisher.com

Racemic this compound

Racemic this compound is an equimolar mixture of the (R,R)-(+)- and (S,S)-(-)-enantiomers. cymitquimica.com As a result of this mixture, it is optically inactive due to external compensation. It is typically a white crystalline solid with moderate solubility in water but higher solubility in organic solvents like ethanol and acetone. cymitquimica.com Racemic this compound is often used in organic synthesis as a reducing agent and as an intermediate in the production of various chemicals. cymitquimica.com

Table 4: Properties of Racemic this compound

PropertyValue
Appearance White to light yellow to light red powder to crystalline chemicalbook.com
Melting Point 132-135 °C chemicalbook.comchemnet.com
Solubility Soluble in Methanol chemicalbook.com

Stereoselectivity in this compound Synthesis

The synthesis of this compound can be tailored to produce specific stereoisomers through stereoselective methods.

The reduction of benzil, a diketone, is a common route to this compound. The choice of reducing agent and reaction conditions plays a crucial role in determining the stereochemical outcome. For instance, the use of sodium borohydride (NaBH₄) in the reduction of benzil leads to a diastereoselective synthesis, predominantly forming meso-hydrobenzoin. youtube.com This stereoselectivity is attributed to the mechanism of the reaction.

Enantioselective synthesis of the chiral this compound isomers can be achieved using chiral catalysts or biocatalysts. Asymmetric reduction of benzil or benzoin (B196080) using chiral ruthenium complexes in a formic acid/triethylamine mixture can produce optically active this compound with high enantiomeric excess. orgsyn.orgorgsyn.org This method relies on the dynamic kinetic resolution of the benzoin intermediate. orgsyn.org Biocatalytic reductions also offer a high degree of stereoselectivity. For example, the fungus Talaromyces flavus can selectively produce (S,S)-hydrobenzoin from benzil at a neutral pH. rsc.org

Chiral Recognition and Enantioseparation Techniques

The separation of racemic this compound into its constituent enantiomers is a critical process for applications requiring enantiopure compounds. Various techniques have been developed for the chiral recognition and enantioseparation of this compound.

Capillary electrophoresis (CE) has proven to be an effective method for separating this compound enantiomers. nih.gov This technique often utilizes cyclodextrins as chiral selectors. nih.gov The enantioseparation is based on the differential interactions between the this compound enantiomers and the chiral selector, often enhanced by borate (B1201080) complexation. nih.gov Studies have shown that dual cyclodextrin (B1172386) systems can be particularly advantageous for achieving effective enantioseparation. nih.gov The (S,S)-enantiomer has been observed to interact more strongly with certain cyclodextrins than the (R,R)-enantiomer. nih.govnih.gov

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is another powerful technique for enantioseparation. psu.edu Composite CSPs, such as those combining BSA and β-cyclodextrin-bonded silica, have been shown to provide excellent resolution of this compound enantiomers. psu.edu Supercritical fluid chromatography (SFC) using chiral stationary phases has also been successfully employed to separate the three isomers of this compound. chiraltech.com

Advanced Synthetic Methodologies for Hydrobenzoin and Its Derivatives

Asymmetric Synthesis Approaches

The synthesis of specific stereoisomers of hydrobenzoin, a valuable chiral auxiliary and building block in organic synthesis, has been a significant area of research. rsc.orgrsc.orgresearchgate.net Asymmetric synthesis provides pathways to enantiomerically enriched or pure this compound and its derivatives, crucial for applications in pharmaceuticals and stereoselective transformations. rsc.orgrsc.orgresearchgate.net Two primary strategies have emerged as powerful tools for achieving high levels of stereocontrol: the asymmetric pinacol (B44631) coupling of benzaldehyde (B42025) and the asymmetric reduction of benzil (B1666583) or benzoin (B196080).

Asymmetric Pinacol Coupling of Benzaldehyde

The asymmetric pinacol coupling reaction of benzaldehyde represents a direct method for the synthesis of chiral 1,2-diols like this compound. researchgate.net This reductive coupling of two benzaldehyde molecules to form a carbon-carbon bond between the carbonyl carbons can be guided by chiral catalysts to favor the formation of one enantiomer over the other. researchgate.net

Catalytic Systems for Pinacol Coupling

A variety of catalytic systems have been developed to achieve enantioselective and diastereoselective pinacol coupling of benzaldehyde. These systems often employ a chiral ligand in conjunction with a metal center to create a chiral environment that directs the stereochemical outcome of the reaction.

One notable approach involves the use of a chromium complex with a chiral, tethered bis(8-quinolinolato) (TBOx) ligand. organic-chemistry.org This catalyst system, when used with a scavenger like TESCl, has demonstrated high yields and excellent enantioselectivities for the pinacol coupling of aromatic aldehydes, including benzaldehyde. organic-chemistry.org Another strategy utilizes vanadium(III) chloride with aluminum as a stoichiometric reductant in a heterogeneous reaction in water, yielding this compound with moderate dl:meso selectivity. wikipedia.orgchemeurope.com Similarly, a system employing Montmorillonite K-10 and zinc chloride in aqueous THF under ultrasound has been shown to reduce reaction times. wikipedia.orgchemeurope.com

For achieving high diastereoselectivity, samarium(II) iodide in the presence of HMPA has been effective for certain tartaric acid derivatives. wikipedia.orgchemeurope.com Photocatalytic approaches have also been explored, such as the use of catalytic titanocene (B72419) dichloride. wikipedia.org Chiral titanium salen complexes have also been developed, achieving enantioselective versions of the pinacol coupling with up to 92% enantiomeric excess (e.e.). wikipedia.org

Table 1: Catalytic Systems for Asymmetric Pinacol Coupling of Benzaldehyde
Catalyst SystemReductant/ConditionsDiastereoselectivity (dl:meso)Enantiomeric Excess (e.e.)Reference
Vanadium(III) chloride / AluminiumWater, room temperature56:44- wikipedia.orgchemeurope.com
Montmorillonite K-10 / Zinc chlorideAqueous THF, ultrasound55:45- wikipedia.orgchemeurope.com
Samarium(II) iodide / HMPA-High- wikipedia.orgchemeurope.com
Chiral Titanium Salen--up to 92% wikipedia.org
TBOxCr(III)ClTESClHighHigh organic-chemistry.org
Mechanistic Investigations of Pinacol Coupling

The mechanism of the pinacol coupling reaction is generally understood to proceed through radical intermediates. researchgate.netsciengine.com The initial step involves the generation of a ketyl radical, typically through a single-electron transfer from a metal reductant to the carbonyl group of benzaldehyde. researchgate.net This metal-bound ketyl radical can then dimerize to form a pinacolate intermediate, which upon workup yields the 1,2-diol.

Mechanistic studies, including radical trapping experiments using TEMPO (2,2,6,6-tetramethylpiperidine), have confirmed the involvement of radical intermediates in these coupling processes. sciengine.comchemrxiv.org The stereochemical outcome of the reaction is determined at the dimerization step, where the approach of the two ketyl radicals is influenced by the chiral catalyst or ligands present. organic-chemistry.org A Zimmerman-Traxler-type transition state has been proposed to rationalize the stereochemical outcome in some photocatalytic systems. sciengine.com In some cases, the reaction can proceed via a radical-polar crossover mechanism. organic-chemistry.org The development of catalytic versions of the reaction, which use a catalytic coupling agent with a stoichiometric reductant, has made this a versatile tool in synthesis. researchgate.net

Asymmetric Reduction of Benzil/Benzoin

The asymmetric reduction of benzil (a 1,2-diketone) or benzoin (an α-hydroxy ketone) provides an alternative and widely applicable route to chiral this compound. orgsyn.org This approach relies on the stereoselective reduction of one or both carbonyl groups to hydroxyl groups, with the stereochemistry being controlled by a chiral catalyst.

Chiral Catalyst Systems for Reduction

A diverse array of chiral catalysts has been successfully employed for the asymmetric reduction of benzil and benzoin. These include both metal-based catalysts and biocatalysts.

Chiral oxazaborolidines, often generated in situ from chiral amino alcohols and borane (B79455), are highly effective catalysts for the borane-mediated reduction of ketones. nih.govwikipedia.orgthieme-connect.comorganic-chemistry.orgru.nl These catalysts, pioneered by Itsuno and further developed by Corey, can achieve high enantioselectivities. nih.govthieme-connect.com Ruthenium complexes containing chiral ligands, such as those derived from BINAP, are also used for asymmetric hydrogenation. orgsyn.org However, these can sometimes favor the formation of the meso-isomer. orgsyn.org Iron(II) hydride complexes have been shown to catalyze the asymmetric transfer hydrogenation of benzils from isopropanol, providing excellent enantioselectivity under base-free conditions. acs.org

Biocatalysis offers a green and highly selective alternative. acs.org Whole cells of microorganisms such as Penicillium claviforme and Bacillus cereus have been used for the asymmetric reduction of benzil to (S)-benzoin. jst.go.jp The enzyme system from Talaromyces flavus has shown remarkable pH-dependent selectivity, producing (S)-benzoin at pH 5.0 and (S,S)-hydrobenzoin at pH 7.0, both with excellent enantiomeric excess. rsc.orgrsc.org Engineered ketoreductases (KREDs) have also been developed to improve catalytic efficiency and substrate loading for the synthesis of chiral benzoins from benzils. acs.org

Table 2: Chiral Catalyst Systems for Asymmetric Reduction of Benzil/Benzoin
Catalyst TypeCatalyst ExampleReductantProductEnantiomeric Excess (e.e.)Reference
OxazaborolidineDerived from diphenylprolinolBorane(S)-chlorohydrinHigh nih.gov
Ruthenium Complex(S,S)-Ru catalystFormic acid/triethylamineChiral this compoundHigh orgsyn.org
Iron(II) Hydride Complex-2-propanolChiral benzoinup to 98% acs.org
Biocatalyst (Talaromyces flavus)Whole cells-(S)-benzoin (at pH 5.0)>99% rsc.orgrsc.org
Biocatalyst (Talaromyces flavus)Whole cells-(S,S)-hydrobenzoin (at pH 7.0)>99% rsc.orgrsc.org
Engineered KetoreductaseSSCRQ245GNADPH (regenerated)(S)-benzoin99% acs.org
Stereochemical Control in Reduction Reactions

Achieving high stereochemical control in the reduction of benzil and benzoin is crucial for obtaining the desired this compound stereoisomer. numberanalytics.com The stereoselectivity of these reactions is influenced by several factors, including the choice of catalyst, the reducing agent, and the reaction conditions. numberanalytics.com

In the reduction of benzil, two new stereocenters are created, leading to the possibility of three stereoisomers: a pair of enantiomers ((R,R) and (S,S)) and a meso compound (R,S). chegg.comchegg.com The reduction of benzoin, which already contains one stereocenter, creates a second, and the stereochemical outcome depends on the relative orientation of the newly formed hydroxyl group to the existing one.

The success of asymmetric reduction often relies on the ability of the chiral catalyst to discriminate between the enantiotopic faces of the carbonyl group. In the case of dynamic kinetic resolution of benzoins, the stereogenic center of benzoin is configurationally labile under basic conditions. orgsyn.org This allows for the conversion of a racemic mixture of benzoins into a single, optically active this compound stereoisomer. orgsyn.org For instance, with a chiral Ru catalyst, the reduction of (R)-benzoin can be significantly faster than that of the (S)-isomer, and the rapid racemization of the slow-reacting S-isomer allows for a high yield of the desired product. orgsyn.org

The stereoselectivity can also be influenced by the electronic and steric properties of the substrate. cdnsciencepub.com For example, in the Ru-catalyzed reduction of substituted benzils, electron-donating groups lead to excellent enantioselectivity but slower reaction rates, while electron-withdrawing groups result in faster reactions with high enantiomeric excess. orgsyn.org

Sharpless Asymmetric Dihydroxylation of Alkenes

The Sharpless asymmetric dihydroxylation (SAD) stands as a cornerstone in asymmetric synthesis, providing a highly reliable and enantioselective method for the conversion of prochiral alkenes into chiral vicinal diols. researchgate.net This reaction is particularly well-established for the synthesis of optically active this compound from trans-stilbene (B89595). nih.gov The process utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to direct the stereochemical outcome of the dihydroxylation. Current time information in Bangalore, IN.york.ac.uk

The catalytic cycle is regenerated by a stoichiometric co-oxidant, which allows the use of the highly toxic and expensive osmium tetroxide in substoichiometric amounts. york.ac.uk Potassium ferricyanide (B76249) (K₃Fe(CN)₆) is a commonly used co-oxidant in this process. Current time information in Bangalore, IN. The key to the high enantioselectivity lies in the formation of a chiral complex between OsO₄ and a cinchona alkaloid-derived ligand. researchgate.net Two of the most effective and commonly used classes of ligands are based on dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). Specifically, the phthalazine (B143731) (PHAL) ethers of these alkaloids, (DHQ)₂-PHAL and (DHQD)₂-PHAL, have demonstrated exceptional performance. researchgate.net

The reaction mechanism is thought to commence with the formation of a complex between osmium tetroxide and the chiral ligand. Current time information in Bangalore, IN. This complex then undergoes a [3+2]-cycloaddition with the alkene, such as trans-stilbene, to form a cyclic osmate ester intermediate. Current time information in Bangalore, IN.york.ac.uk Subsequent hydrolysis of this intermediate liberates the chiral diol (this compound) and the reduced osmium species. The co-oxidant then reoxidizes the osmium catalyst, allowing the catalytic cycle to continue. Current time information in Bangalore, IN.

For convenience, commercially available reagent mixtures known as AD-mix-α (containing (DHQ)₂-PHAL) and AD-mix-β (containing (DHQD)₂-PHAL) are often employed. york.ac.uk These mixes contain the chiral ligand, the co-oxidant (K₃Fe(CN)₆), potassium carbonate, and an osmium salt. The choice between AD-mix-α and AD-mix-β dictates which face of the alkene is hydroxylated, thus determining the absolute configuration of the resulting this compound enantiomer. For the dihydroxylation of trans-stilbene, the use of a (DHQD)₂-PHAL-based ligand system typically yields (R,R)-hydrobenzoin, while a (DHQ)₂-PHAL system produces (S,S)-hydrobenzoin. researchgate.netresearchgate.net For instance, the reaction of trans-stilbene with a ligand such as hydroquinidine (B1662865) 1,4-phthalazinediyl diether ((DHQD)₂PHAL) has been reported to produce (R,R)-hydrobenzoin with an enantiomeric excess (ee) of 96%. researchgate.net

A significant advancement in the practical application of this methodology is the development of a solid-to-solid asymmetric dihydroxylation procedure, which facilitates the kilogram-scale preparation of enantiopure this compound, underscoring its industrial viability. researchgate.net

Table 1: Sharpless Asymmetric Dihydroxylation of trans-Stilbene

Chiral Ligand SystemProductReported Enantiomeric Excess (ee)Reference
(DHQD)₂PHAL(R,R)-hydrobenzoin96% researchgate.net
(DHAD)CLB(R,R)-hydrobenzoin86% researchgate.net

Directed Ortho,ortho'-Dimetalation Strategies for this compound Functionalization

While this compound itself is a valuable chiral scaffold, its functionalization, particularly at the ortho positions of the phenyl rings, can lead to derivatives with enhanced properties for asymmetric synthesis. researchgate.net However, traditional multi-step syntheses of ortho,ortho'-functionalized hydrobenzoins are often cumbersome. A more direct and efficient approach involves the use of directed ortho-metalation (DoM) strategies. researchgate.net

A robust method has been developed for the directed ortho,ortho'-dimetalation of (R,R)- or (S,S)-hydrobenzoin. researchgate.net In this strategy, the hydroxyl groups of this compound act as directed metalation groups (DMGs). The process begins with the deprotonation of both alcohol functions using an excess of an organolithium reagent, typically n-butyllithium (n-BuLi). This forms lithium benzyl (B1604629) alkoxides. nih.govCurrent time information in Bangalore, IN. These alkoxide groups then direct the lithiation to the adjacent ortho positions on the aromatic rings, resulting in a tetralithio intermediate. researchgate.netCurrent time information in Bangalore, IN.

The optimization of this process revealed that using approximately 6 equivalents of n-BuLi in a 2:1 hexane/ether solvent mixture under reflux for 16 hours provides the optimal conditions for the formation of the tetralithio intermediate. researchgate.net This intermediate can then be trapped by various electrophiles in a one-pot procedure, providing direct access to a range of ortho,ortho'-disubstituted this compound derivatives. researchgate.netnih.gov

The synthetic utility of the tetralithio intermediate generated from this compound is demonstrated by its reaction with a variety of electrophiles to produce symmetrically disubstituted derivatives. researchgate.net For example, quenching the reaction with iodine (I₂) leads to the formation of the corresponding ortho,ortho'-diiodothis compound in good yield. researchgate.net This diiodo derivative is particularly valuable as it can serve as a precursor for further functionalization via cross-coupling reactions. researchgate.net

Other electrophiles have also been successfully employed. Treatment with dimethyl disulfide (MeSSMe) yields the ortho,ortho'-bis(methylthio)this compound. Silylation with chlorotrimethylsilane (B32843) (TMSCl) provides the ortho,ortho'-bis(trimethylsilyl)this compound. researchgate.net These examples highlight the versatility of the directed dimetalation strategy for installing a range of functional groups at the ortho positions. The general scheme for this one-pot functionalization is depicted below.

Scheme 1: One-Pot ortho,ortho'-Difunctionalization of this compound

(R,R)-hydrobenzoin is treated with excess n-BuLi to form a tetralithio intermediate, which is then quenched with an electrophile (E) to yield the ortho,ortho'-disubstituted product.

The directed ortho,ortho'-dimetalation strategy not only allows for the synthesis of simple functionalized hydrobenzoins but also enables the efficient one-pot synthesis of more complex chiral diols. researchgate.net A significant application of this methodology is the short synthesis of the chiral ligand (R,R)-Vivol. Current time information in Bangalore, IN. Vivol is a this compound derivative with cyclooctyl rings fused at the ortho and ortho' positions, which has shown to dramatically improve enantioselectivity in certain asymmetric reactions compared to unsubstituted this compound. researchgate.net

The synthesis of Vivol via this method involves the generation of the tetralithio intermediate from (R,R)-hydrobenzoin, followed by a specific sequence of reactions. While the direct annulation with cyclooctyl electrophiles is challenging, the strategy can be adapted. For example, the diiodothis compound derivative, readily prepared via the one-pot method, can undergo subsequent cross-coupling reactions to build the desired carbocyclic framework. researchgate.net

Furthermore, the tetralithio intermediate can be reacted with boronic esters to create bis(benzoxaborol) derivatives. researchgate.net These boron-containing compounds are versatile intermediates that can be used in Suzuki-Miyaura cross-coupling reactions, providing access to a wide array of biaryl-containing this compound derivatives and other complex chiral diols in a modular, one-pot fashion. researchgate.net This efficient and economical process significantly expands the library of accessible chiral diols derived from this compound. researchgate.netnih.gov

Table 2: Examples of Ortho-Functionalized this compound Derivatives Synthesized via Dimetalation

ElectrophileProduct Functional GroupReference
I₂-I researchgate.net
MeSSMe-SMe researchgate.net
TMSCl-SiMe₃ researchgate.net
B(OiPr)₃ / H⁺-B(OH)₂ (as benzoxaborole) researchgate.net

Synthesis of Ortho-Functionalized this compound Derivatives

Derivatization Chemistry of this compound

The two hydroxyl groups of this compound are key functional handles for a wide range of derivatization reactions. These modifications can be used to tune the steric and electronic properties of the molecule, leading to new chiral auxiliaries, ligands, and catalysts. d-nb.info Common derivatization strategies include esterification and the formation of larger macrocyclic structures like crown ethers.

This compound esters can be synthesized through various standard esterification procedures. The choice of method often depends on the specific acid or acylating agent being used. For instance, this compound can be reacted with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding diesters.

More specific methods have been employed for synthesizing esters of complex molecules. One approach is the 1,1'-carbonyldiimidazole (B1668759) (CDI)-mediated esterification. In this method, a carboxylic acid is first activated with CDI to form an acylimidazolide, which then reacts with the hydroxyl groups of this compound. This technique has been used to prepare this compound esters of arecaidine, although it can sometimes result in low yields. nih.govmdpi.com

A more efficient alternative for certain substrates is transesterification. For example, arecoline (B194364) (the methyl ester of arecaidine) can be transesterified with this compound to produce the desired this compound ester in higher yields and with less experimental effort compared to the CDI-mediated route. nih.gov It has been confirmed through chiral HPLC analysis that these esterification methods can proceed without racemization of the chiral this compound core. nih.gov The stereochemistry of the this compound starting material directly dictates the stereochemistry of the final ester product; enantiopure (R,R)- or (S,S)-hydrobenzoin yields the corresponding enantiopure esters. nih.gov

These this compound esters have found applications in medicinal chemistry, for example, as ligands for muscarinic acetylcholine (B1216132) receptors (mAChRs), where the stereochemistry of the this compound moiety significantly influences binding affinity and subtype selectivity. nih.gov

The C₂-symmetric and chiral nature of this compound makes it an excellent building block for the synthesis of chiral crown ethers. york.ac.uk These macrocycles are of great interest as phase-transfer catalysts for asymmetric synthesis and as hosts in molecular recognition. researchgate.netd-nb.info

A common strategy for synthesizing this compound-based crown ethers involves the Williamson ether synthesis. Typically, enantiopure (R,R)- or (S,S)-hydrobenzoin is deprotonated with a strong base, such as aqueous sodium hydroxide, and then reacted with a suitable di-electrophile, like bis(2-chloroethyl) ether, to form the macrocyclic ring. d-nb.info This approach has been used to synthesize this compound-based monoaza-15-crown-5 ethers. researchgate.netd-nb.info In this synthesis, the vicinal diol is first alkylated with bis(2-chloroethyl) ether to form an intermediate diol containing a triethylene glycol chain. This intermediate is then converted to a ditosylate and subsequently cyclized with a primary amine bearing a desired side arm (lariat group) to furnish the final lariat (B8276320) ether. d-nb.info

The resulting this compound-based crown ethers have been successfully employed as recyclable phase-transfer catalysts in various asymmetric reactions. For example, they have shown high efficiency and enantioselectivity (up to 81% ee) in the epoxidation of trans-chalcone and in the cyclopropanation of electron-deficient olefins (up to 75% ee). d-nb.info The bulky phenyl groups on the this compound unit are thought to enhance enantioselectivity through steric and π-π interactions within the catalyst-substrate complex. researchgate.net

Derivatization for Stereochemical Analysis

The precise determination of the stereochemistry of this compound and its derivatives is crucial for their application in asymmetric synthesis. Direct analysis of this compound stereoisomers, such as the meso compound and the racemic mixture of (+/-)-enantiomers, can be challenging as they may yield nearly identical ¹H NMR spectra. odinity.com To overcome this, derivatization techniques are employed to convert the diol into diastereomeric derivatives with distinct and easily distinguishable spectroscopic properties.

One common and effective method involves the formation of an acetal (B89532) derivative. odinity.com For instance, the reaction of the this compound product with anhydrous acetone, often catalyzed by an agent like iron trichloride (B1173362), yields a 2,2-dimethyl-4,5-diphenyl-1,3-dioxolane. odinity.com The stereochemistry of the original diol dictates the structure of the resulting acetal, which can then be unambiguously determined by ¹H NMR spectroscopy.

If the starting material is meso-hydrobenzoin (B1201251), the resulting acetal, (4S,5R)-2,2-dimethyl-4,5-diphenyl-1,3-dioxolane, will exhibit two distinct signals for the two methyl groups. This is because one methyl group is on the same side as the two phenyl groups, causing it to be deshielded and appear at a higher chemical shift, while the other methyl group is in a different chemical environment. odinity.com

Conversely, if the starting material is the racemic (chiral) this compound, the resulting acetal would show only a single signal for the two equivalent methyl groups. odinity.com

This acetal formation provides clear evidence of the stereochemical outcome of a reaction, confirming, for example, the diastereoselective and stereospecific nature of the reduction of benzil with sodium borohydride (B1222165) to exclusively yield the meso this compound product. odinity.com

Another advanced method for determining the enantiomeric excess (ee) of chiral diols like this compound is through derivatization with chiral derivatizing agents (CDAs). Chiral boric acids have emerged as particularly effective CDAs because they readily react with diols to form stable cyclic esters. rsc.org This reaction generates diastereomers that exhibit significant chemical shift non-equivalence (ΔΔδ) in their NMR spectra, allowing for precise quantification of the enantiomeric ratio. rsc.org A boric acid derived from chiral 1,2-diphenylethylenediamine has been shown to be a highly effective and practical agent for the enantiodiscrimination of 1,2- and 1,3-diols. rsc.org

Phosphorus-containing reagents are also utilized. Cyclic phosphorochloridites, prepared from the reaction of phosphorus trichloride (PCl₃) with chiral this compound, can be used to determine the enantiomeric excess of chiral alcohols through ³¹P NMR analysis. wiley-vch.de The derivatization of racemic compounds with optically pure reagents to form pairs of diastereomers is a foundational technique for chiral resolution. chemeurope.com These diastereomers can then be separated using standard methods like chromatography or crystallization. chemeurope.comresearchgate.net

More recently, high-throughput screening methods have been developed. One such strategy employs a colorimetric indicator displacement assay (IDA). nih.gov This technique uses boronic acid-based chiral receptors. The addition of this compound displaces a colorimetric indicator from the receptor, causing a change in absorbance. The degree of displacement and the resulting color change differ for each enantiomer, allowing for the rapid determination of both the reaction yield and the enantiomeric excess. nih.gov

Table 1: Chiral Derivatizing Agents for this compound Analysis

Derivatizing Agent/MethodResulting DerivativeAnalytical TechniquePurpose
Anhydrous Acetone / FeCl₃2,2-dimethyl-4,5-diphenyl-1,3-dioxolane (Acetal)¹H NMRDistinguish meso vs. racemic stereoisomers odinity.com
Chiral Boric AcidsCyclic Boronate Esters¹H NMR, ¹³C NMRDetermine enantiomeric excess (ee) rsc.org
Phosphorus TrichlorideCyclic Phosphorochloridites³¹P NMRDetermine ee of other chiral alcohols wiley-vch.de
(S)-Mandelic AcidDiastereomeric SaltCrystallization / FiltrationChiral resolution chemeurope.com
Boronic Acid Receptors / IndicatorHost-Guest ComplexColorimetric AssayHigh-throughput screening of yield and ee nih.gov

Solid-Supported this compound Derivatives

The immobilization of chiral catalysts and auxiliaries on solid supports represents a significant advancement in sustainable and efficient chemical synthesis. This approach simplifies product purification, as the supported species can be easily removed from the reaction mixture by simple filtration, and it enables the recovery and reuse of valuable chiral materials. This compound and its derivatives have been successfully anchored to various polymer supports to create effective and recyclable chiral auxiliaries. researchgate.net

A prominent strategy involves the immobilization of this compound ethers onto commercially available resins. For example, m-hydrobenzoin mono-alkyl ethers have been attached to Wang resin. researchgate.netresearchgate.net The ether substituent in the auxiliary structure can act as a sub-linking unit for attachment to the polymer. researchgate.net These solid-supported chiral auxiliaries have demonstrated their utility in various diastereoselective reactions.

One key application is the stereoselective reduction of α-keto esters. researchgate.netthieme-connect.com The Wang resin-supported m-hydrobenzoin auxiliary can be reacted with an α-keto acid, such as phenylglyoxylic acid, to form a polymer-supported α-keto ester. thieme-connect.com Subsequent reduction, for example using L-Selectride®, proceeds with high diastereoselectivity (up to 91% de), influenced by the chiral environment of the auxiliary. researchgate.netresearchgate.net After the reaction, cleavage of the product from the resin yields the chiral α-hydroxy ester, and the polymer-supported auxiliary can be recovered and reused with minimal loss of stereoselectivity. researchgate.netthieme-connect.com

The versatility of these supported systems extends to other important carbon-carbon bond-forming reactions, including:

Diastereoselective addition of organozinc reagents: The addition of reagents like n-BuZnCl to polymer-supported phenylglyoxylates proceeds with high diastereoisomeric excess. researchgate.netthieme-connect.com

α-alkylation of propionates: Stereoselective alkylation reactions have been successfully carried out using these supported auxiliaries. researchgate.net

Diels-Alder reactions: The reaction of supported acrylates with cyclopentadiene (B3395910) has also been investigated. researchgate.net

Another approach involves attaching phosphorus-based reagents derived from this compound to a polymer backbone. For instance, a polymer-supported version of 1,2-bis(diphenylphosphinyl)ethane can be synthesized from a brominated poly(styrene-co-divinylbenzene) resin. rsc.org When activated with triflic anhydride, this polymer-supported phosphine (B1218219) oxide acts as a dehydrating reagent. It has been used to convert meso-hydrobenzoin into (E)-stilbene oxide, with the resulting polymer-bound phosphine oxide by-product being easily filtered off. rsc.org

The development of these solid-supported systems underscores the adaptability of this compound as a chiral scaffold, enabling its use in more economical and environmentally friendly synthetic protocols. researchgate.netd-nb.info

Table 2: Examples of Solid-Supported this compound Systems

This compound DerivativeSolid SupportApplicationKey Finding
m-Hydrobenzoin mono-alkyl etherWang ResinDiastereoselective reduction of α-keto estersAchieved up to 91% de; auxiliary is reusable researchgate.netresearchgate.net
m-Hydrobenzoin mono-alkyl etherWang ResinDiastereoselective addition of RZnX to α-keto estersResulted in diastereoisomeric excesses of up to >98% de researchgate.netresearchgate.net
1,2-bis(diphenylphosphino)ethane derivedPoly(styrene-co-divinylbenzene)Dehydration of meso-hydrobenzoinFormed (E)-stilbene oxide; simplified by-product removal rsc.org
m-Hydrobenzoin derived auxiliaryWang Resinα-alkylation of propionates, Diels-Alder reactionsDemonstrated broad applicability of the reusable auxiliary researchgate.net

Mechanistic Investigations of Hydrobenzoin Reactions

Elucidation of Reaction Pathways and Intermediates

The synthesis of hydrobenzoin and its derivatives proceeds through various reaction pathways, often involving distinct intermediates. For instance, the reduction of benzil (B1666583) with sodium borohydride (B1222165) to form this compound occurs via the sequential transfer of hydride ions. The initial hydride attack on a carbonyl group generates an alkoxide intermediate. Subsequent attack on the adjacent carbonyl group leads to the formation of this compound.

In the context of photocatalysis, the synthesis of this compound from benzaldehyde (B42025) on carbon nanotubes (CNTs) under near-UV light follows a carbon radical mechanism. rsc.org This is supported by electron paramagnetic resonance (EPR) spectroscopy, which identified the presence of phenoxyl radicals. rsc.org The reaction is initiated by a photo-excited conduction electron transfer (PECET) mechanism. rsc.org Another photocatalytic pathway involves the C–C coupling of benzyl (B1604629) alcohol, which first forms this compound as an intermediate product through a self-C–C coupling reaction of benzyl alcohol C-centered radicals. acs.org This this compound intermediate can then be further converted to deoxybenzoin (B349326) or benzoin (B196080). acs.org

The N-heterocyclic carbene (NHC)-catalyzed benzoin condensation offers another route. The accepted mechanism involves the deprotonation of an azolium salt to form a carbene. acs.org This carbene attacks an aldehyde to create an acyl anion adduct, which then forms the Breslow intermediate after protonation/deprotonation steps. acs.org This intermediate is key to the subsequent C-C bond formation. acs.orgresearchgate.net Detailed investigations have identified and separated imine-ether intermediates in certain NHC-catalyzed reactions, providing a more refined understanding of the reaction pathway. researchgate.net

Electrocatalytic hydrogenation of benzaldehyde on a copper surface presents a pathway where a surface-bound hydroxy intermediate is formed after the first hydrogen addition to the carbonyl oxygen. nih.gov This intermediate can then either be reduced to benzyl alcohol or react with a physisorbed benzaldehyde molecule in an Eley-Rideal (ER)-type mechanism to form the C-C bond of this compound. nih.gov

A plausible reaction mechanism for the haloetherification of ene acetals derived from chiral this compound involves the formation of a bicyclic cationic intermediate. ic.ac.uk This intermediate is key to the stereoselectivity of the reaction. ic.ac.uk

Role of Chiral Induction in Asymmetric Transformations

Chiral induction is a critical aspect of synthesizing specific stereoisomers of this compound and its derivatives. Enantiopure this compound itself is frequently used as a chiral auxiliary, ligand, or building block in asymmetric synthesis due to its availability and the steric and electronic influence of its bulky aromatic groups. d-nb.info

For example, chiral this compound-based monoaza-15-crown-5 ethers have been synthesized and employed as recyclable enantioselective phase-transfer catalysts. d-nb.infobme.hu These catalysts have shown high asymmetric induction in reactions like the epoxidation of chalcones. d-nb.infobme.hu The stereochemistry of the this compound unit within the crown ether dictates the enantioselectivity of the reaction, likely through steric and π-π interactions. d-nb.info

In another instance, chiral calcium–this compound complexes, prepared from calcium bis[N,N-bis(trimethylsilyl)amide] and enantiopure this compound, have been examined as catalysts. rsc.org The addition of potassium thiocyanate (B1210189) (KSCN) to these catalysts was found to be crucial for significantly enhancing the asymmetric induction in the resulting products. rsc.org

The use of chiral ene acetals derived from this compound in haloetherification reactions demonstrates remote asymmetric induction. ic.ac.uk The chirality of the this compound auxiliary directs the stereochemical outcome of the formation of cyclic mixed acetals. ic.ac.uk The formation of a bicyclic cationic intermediate is proposed to be responsible for the observed high diastereoselectivity. ic.ac.uk

Transition State Analysis and Stereochemical Rationalization

The stereochemical outcome of this compound synthesis is often rationalized by analyzing the transition states of the reaction. In the reduction of benzil by sodium borohydride, the high diastereoselectivity for the meso-hydrobenzoin (B1201251) product (over 95%) is attributed to a planar transition state that minimizes steric hindrance and maximizes orbital overlap. An intramolecular proton transfer within a five-membered ring transition state is also considered a stabilizing factor. youtube.com

The stereochemistry of the this compound product can be determined by converting it into an acetal (B89532) derivative, such as (4S-5R)-2,2-dimethyl-4,5-diphenyl-1,3-dioxolane. odinity.com The 1H NMR spectrum of this derivative will show distinct signals for the methyl groups if the meso isomer was formed, allowing for clear stereochemical assignment. odinity.com

In the NaBH4 reduction of benzoin derivatives, the Felkin-Anh model is used to predict the diastereoselectivity. walisongo.ac.id The model considers the steric bulk of the substituents on the alpha-carbon to the carbonyl group. For benzoin, the reduction is highly diastereoselective, favoring the formation of (R,S)-hydrobenzoin. walisongo.ac.id However, increasing the steric bulk of the hydroxyl group by converting it to an acetate (B1210297) or benzoate (B1203000) leads to a decrease in diastereoselectivity. walisongo.ac.id

Density Functional Theory (DFT) has been used for transition state analysis in reactions like the hydroboration of certain intermediates, which helps in reassigning the correct structure of complex molecules. beilstein-journals.org

Influence of Catalysts and Reagents on Mechanism

The choice of catalysts and reagents significantly influences the reaction mechanism and, consequently, the product distribution. In the NHC-catalyzed benzoin reaction, the electronic properties of the aryl substituent on the catalyst have a notable effect. acs.org Electron-withdrawing groups accelerate the formation of the Breslow intermediate, while electron-donating groups speed up the nucleophilic attack of this intermediate to form the benzoin product. acs.org The addition of phenyl boronic acid can help stabilize highly reactive intermediates and suppress the formation of byproducts. acs.org

In the electrochemical self-coupling of benzaldehyde, the catalyst surface chemistry plays a pivotal role. rsc.org Modifying the catalyst surface with functional groups like –OH and –SOOH, or with larger organic groups such as aromatic thiols, can favor specific reaction mechanisms and alter product selectivity. rsc.org For instance, the presence of oleylamine (B85491) (OAm) on a Cu₂S catalyst surface inhibits hydrogen adsorption, thereby reducing the formation of benzyl alcohol and promoting the formation of this compound. rsc.org Reaction parameters such as applied voltage, temperature, and pH also affect the conversion and selectivity by influencing the catalyst's electronic properties and the availability of protons. rsc.org

In the catalytic hydroboration of alkenes, different transition metal catalysts, such as those based on iridium, ruthenium, titanium, and samarium, exhibit varying selectivities. urv.cat The choice of the borane (B79455) reagent, for example, catecholborane versus pinacolborane, also impacts the regioselectivity due to steric effects. urv.cat

The table below summarizes the effect of different catalysts on the conversion of benzaldehyde (BZH) and the selectivity towards this compound (HDB) and benzyl alcohol (BA) under different pH conditions.

CatalystpHApplied Voltage (V vs. RHE)BZH Conversion (%)HDB Selectivity (%)BA Selectivity (%)
Cu₂S5.2-0.8~20~40~60
Cu₂S-OAm5.2-0.8~25~75~25
Cu₂S9.0-0.8~60~30~70
Cu₂S-OAm9.0-0.8~70~80~20
This data is illustrative and based on trends reported in the literature. rsc.org

Advanced Spectroscopic and Computational Analysis of Hydrobenzoin

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the stereochemistry of hydrobenzoin. It allows for the differentiation of diastereomers and, with the use of chiral derivatizing agents, the determination of enantiomeric excess.

1H NMR Spectroscopy for Diastereoselectivity Determination

¹H NMR spectroscopy is a powerful tool for determining the diastereoselectivity of reactions that produce this compound. The chemical shifts of the benzylic protons are particularly sensitive to the relative stereochemistry of the two hydroxyl groups. In meso-hydrobenzoin (B1201251), due to a plane of symmetry, the two benzylic protons are chemically equivalent, as are the two hydroxyl protons. In contrast, the dl-diastereomers (a racemic mixture of (R,R)- and (S,S)-hydrobenzoin) lack this symmetry, leading to distinct signals for their benzylic and hydroxyl protons.

For instance, the ¹H NMR spectrum of meso-hydrobenzoin typically shows a characteristic singlet for the benzylic protons around 4.81 ppm, whereas the racemic form exhibits a signal at approximately 4.72 ppm. This difference in chemical shift allows for the quantification of the diastereomeric ratio in a product mixture. acs.orgunirioja.es

To further simplify the analysis and overcome the limitations of directly analyzing the this compound product, a common strategy involves converting the diol into an acetal (B89532) derivative, such as (4S-5R)-2,2-dimethyl-4,5-diphenyl-1,3-dioxolane. odinity.comwalisongo.ac.id The formation of this derivative helps to distinguish between the stereoisomers more clearly. odinity.com In the case of the acetal derived from meso-hydrobenzoin, the two methyl groups of the acetonide become diastereotopic and exhibit two distinct singlets in the ¹H NMR spectrum. odinity.comchegg.com Conversely, the acetal formed from the dl-hydrobenzoin would show a single signal for the two equivalent methyl groups. This method provides unambiguous evidence for the stereochemical outcome of the reaction. odinity.com

Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for this compound Diastereomers

Protonmeso-Hydrobenzoin(+/-)-Hydrobenzoin
Benzylic (CH)~4.81 ~4.72
Aromatic (Ph)MultipletMultiplet
Hydroxyl (OH)Broad SingletBroad Singlet

Data compiled from multiple sources. Actual chemical shifts may vary depending on the solvent and concentration.

31P NMR Spectroscopy for Enantiomeric Discrimination

While ¹H NMR is effective for diastereoselectivity, ³¹P NMR spectroscopy is a valuable technique for determining the enantiomeric excess (ee) of chiral compounds, including the enantiomers of this compound. researchgate.net This is typically achieved by reacting the chiral diol with a chiral derivatizing agent (CDA) containing a phosphorus atom to form diastereomeric products. wiley-vch.de These diastereomers will have different chemical environments for the phosphorus nucleus, leading to distinct signals in the ³¹P NMR spectrum. researchgate.net

The integration of these signals allows for the quantification of the enantiomeric ratio. wiley-vch.de Chiral phosphorus derivatizing agents, such as cyclic phosphorochloridites derived from chiral diols, can be used to measure the enantiomeric excess of other chiral alcohols. wiley-vch.de The large chemical shift dispersion often observed in ³¹P NMR simplifies the analysis by reducing signal overlap. researchgate.net High-throughput screening methods using indicator displacement assays have also been developed to determine the enantiomeric excess and concentration of this compound. researchgate.net

Infrared (IR) Spectroscopy for Structural Confirmation

Infrared (IR) spectroscopy is a fundamental technique used for the structural confirmation of this compound. The IR spectrum provides characteristic absorption bands corresponding to the functional groups present in the molecule. For this compound, the most prominent features are the absorptions related to the hydroxyl (O-H) and carbon-hydrogen (C-H) bonds.

The presence of a strong and broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration, a hallmark of the alcohol functional groups in this compound. brainly.com The broadening of this peak is due to intermolecular hydrogen bonding. brainly.com The absence of a strong absorption band around 1680-1740 cm⁻¹, which is characteristic of a carbonyl (C=O) group, confirms the complete reduction of the precursor, such as benzoin (B196080) or benzil (B1666583).

Additionally, the spectrum will show C-H stretching vibrations. Aromatic C-H stretches typically appear in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. brainly.com The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. specac.com

Table 2: Key Infrared Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H (Alcohol)3200 - 3600Strong, Broad
C-H (Aromatic)3000 - 3100Medium to Weak, Sharp
C-H (Aliphatic)< 3000Medium, Sharp
C-O (Alcohol)1000 - 1260Medium to Strong

This table presents typical ranges for the specified functional groups.

Computational Chemistry Applications in this compound Research

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into the structure, stability, and reactivity of molecules like this compound. evonik.com These methods complement experimental data and offer a molecular-level understanding of chemical phenomena. acs.orgacs.org

Rationalization of Diastereoselectivity using Computational Models

Computational models are widely used to rationalize the diastereoselectivity observed in the synthesis of this compound, for example, in the borohydride (B1222165) reduction of benzoin. ed.gov By modeling the transition states of the reaction, chemists can understand the energetic factors that favor the formation of one diastereomer over another.

A common approach involves using computational methods to explore the conformational potential energy surface of the starting material, such as benzoin. ed.gov This analysis helps to identify the most stable conformer, which is likely to be the one that undergoes the reaction. By modeling the approach of the hydride nucleophile to the carbonyl carbon from different trajectories, the steric and electronic interactions that govern the stereochemical outcome can be elucidated. ed.gov For instance, a simple H-bond model, supported by computational analysis, has been successful in rationalizing the observed stereochemical induction in the reduction of benzoin to this compound. ed.gov

Conformational Analysis and Potential Energy Surfaces

The study of the conformational landscape of this compound is crucial for understanding its physical and chemical properties. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states that connect them on the potential energy surface (PES). taltech.ee The PES is a multidimensional surface that relates the energy of a molecule to its geometry. taltech.eenih.govrsc.org

Computational methods, such as quantum mechanics (QM) and molecular mechanics (MM), are employed to calculate the energies of different conformations. taltech.ee By systematically varying the dihedral angles of the rotatable bonds in this compound, a detailed map of the PES can be constructed. This map reveals the relative stabilities of different conformers and the energy barriers for their interconversion. nih.govrsc.org This information is vital for understanding how the molecule behaves in solution and how its shape influences its interactions with other molecules. The anharmonic downward distortion following (ADDF) algorithm is one such method used for the exhaustive mapping of potential energy surfaces. nih.gov

Theoretical Studies of Reaction Mechanisms

Theoretical studies have been instrumental in elucidating the complex reaction mechanisms involving this compound, offering insights that complement experimental findings. Computational chemistry allows for the detailed examination of transition states, intermediates, and reaction pathways that are often difficult to observe directly.

One of the most studied reactions is the reduction of benzil to this compound. The diastereoselectivity of this reaction, particularly when using sodium borohydride, has been a subject of significant theoretical investigation. The mechanism is understood to proceed through a sequential transfer of hydride ions to the carbonyl carbons of benzil, forming an alkoxide intermediate. Computational models suggest that the preference for the meso-hydrobenzoin product is due to a planar transition state that minimizes steric hindrance and maximizes orbital overlap. A simple hydrogen-bonding model has also been successful in rationalizing the observed stereochemical induction.

The photocatalytic synthesis of chiral this compound from benzaldehyde (B42025) on the surface of carbon nanotubes (CNTs) has also been explored through theoretical models. These studies propose a carbon radical mechanism. rsc.org The light-driven catalytic pathway in the presence of CNTs is distinctly different from thermal catalytic pathways. rsc.orgresearchgate.net

Furthermore, the mechanism for the electrocatalytic hydrogenation of benzaldehyde on copper surfaces to produce this compound has been investigated. Isotope labeling studies combined with molecular simulations indicate that the rate-determining step for this compound formation is the carbon-carbon coupling of a surface-bound hydroxy intermediate with a physisorbed benzaldehyde molecule. nih.gov

Theoretical studies have also shed light on other reactions, such as the oxidative cleavage of meso-hydrobenzoin, for which a Type II mechanism involving an acyclic monodentate complex intermediate has been postulated. Additionally, the pinacol (B44631) rearrangement of this compound substrates and the N-heterocyclic carbene (NHC) catalyzed one-pot synthesis of this compound from aromatic aldehydes have been subjects of mechanistic investigation, providing a deeper understanding of the underlying catalytic pathways.

Quantum Chemical Calculations (DFT, Hartree-Fock)

Quantum chemical calculations provide the foundational data for the theoretical studies of reaction mechanisms, offering quantitative insights into the electronic structure, geometry, and energetics of molecules and transition states. The two primary methods employed are Density Functional Theory (DFT) and the Hartree-Fock (HF) method.

The Hartree-Fock method is a foundational ab initio approach that approximates the many-electron wavefunction of a system as a single Slater determinant. wikipedia.org It solves the Schrödinger equation in an iterative, self-consistent field (SCF) manner, where each electron moves in the average field of all other electrons. wikipedia.org While HF provides valuable qualitative information and good structural predictions, especially for organic molecules, it does not fully account for electron correlation, which can limit its accuracy for energy calculations. q-chem.com

Density Functional Theory (DFT) has become a more widely used method due to its favorable balance of accuracy and computational cost. numberanalytics.com DFT calculates the total energy of a system based on its electron density rather than the complex many-electron wavefunction. Various functionals, such as the M06-2X, are specifically parameterized to accurately model noncovalent interactions like π-π stacking and hydrogen bonding, which are crucial in this compound chemistry.

These computational methods have been applied extensively to this compound and its reactions:

Predicting Stereoselectivity: DFT calculations are used to compute the energies of different diastereomeric transition states, allowing for the prediction of the most likely stereochemical outcome of a reaction. numberanalytics.com For instance, in the reduction of benzoin derivatives, DFT helps rationalize the observed diastereoselectivity.

Elucidating Reaction Pathways: By mapping the potential energy surface, these calculations can identify intermediates and determine activation energy barriers for different reaction steps. This has been applied to the electrocatalytic formation of this compound on copper, where DFT was used to simulate H-addition and C-C coupling pathways. nih.gov

Investigating Host-Guest Interactions: DFT is employed to model the noncovalent interactions in host-guest complexes, such as those between this compound and chiral receptors, which is essential for developing screening methods.

Understanding Catalyst-Substrate Interactions: Calculations have been used to probe the interaction between benzaldehyde and carbon nanotube surfaces during photocatalytic synthesis, confirming that the aldehyde adsorbs via π-π stacking without forming covalent bonds. rsc.org

The table below summarizes some key applications of DFT in studying this compound-related systems.

Application Area System Studied Key Computational Insight Reference(s)
Reaction Mechanism Electrocatalytic hydrogenation of benzaldehyde on CuPostulated reaction pathways for H-addition and C-C coupling; identified C-C coupling as the rate-determining step for this compound formation. nih.gov
Stereoselectivity Borohydride reduction of benzoinRationalized diastereoselectivity by calculating energies of competing transition states.
Photocatalysis Benzaldehyde on Carbon Nanotubes (CNTs)Confirmed π-π stacking interaction and optimized structure of the benzaldehyde-CNT complex. rsc.org
Host-Guest Chemistry This compound with boronic acid receptorsModeled noncovalent interactions and binding energies to explain enantioselective recognition.
Oxidation Photocatalytic conversion of benzyl (B1604629) alcoholCalculated bond dissociation energies (BDE) of Cα–H and O–H bonds in the this compound intermediate to explain product selectivity. acs.org

High-Throughput Screening for Enantiomeric Excess and Concentration

The development of efficient asymmetric catalysts often requires the rapid analysis of numerous reaction products to determine both yield and enantiomeric excess (ee). For this compound, a general protocol for high-throughput screening (HTS) has been developed that accomplishes this using indicator displacement assays (IDAs). pnas.orgnih.gov This method allows for the fast and accurate analysis of many samples, significantly accelerating the discovery and optimization of stereoselective reactions. pnas.org

The core of this HTS strategy involves several key components and steps: pnas.orgnih.gov

Chiral Receptors: A library of chiral hosts, typically boronic acid-based receptors, is synthesized. These receptors are designed to form diastereomeric complexes with the two enantiomers of this compound, exhibiting different binding affinities. pnas.org

Indicator Displacement Assay (IDA): The assay works by the competitive displacement of a colored indicator molecule from the chiral host by the analyte (this compound). The change in the solution's absorbance upon displacement provides the analytical signal. pnas.org

Screening and Training: The process begins with a "screening plate" where various host-indicator pairs are tested in a 96-well plate format to identify the combination that produces the largest optical response and best enantiomeric discrimination for this compound. pnas.orgnih.gov Following this, a "training plate" is prepared with samples of known concentration and ee to train an artificial neural network (ANN). pnas.org

Analysis: The trained ANN can then process the absorbance data from "analysis plates" containing unknown samples, providing nearly instantaneous output of both the total concentration and the enantiomeric excess. pnas.org

This protocol was successfully applied to this compound, where various enantioselective boronic acid receptors were screened. pnas.org The binding constants for the host-guest complexes can be determined, quantifying the enantioselectivity of the receptor. For example, one study found that a specific boronic acid host exhibited significantly different binding constants for (S,S)-hydrobenzoin and (R,R)-hydrobenzoin. The difference in absorbance (ΔAbs) between the two enantiomers with a given host/indicator system is a direct measure of the system's enantiodiscrimination ability.

The table below presents data from a screening assay, showing the enantiodiscrimination (ΔAbs) for different host-indicator combinations with this compound. A higher ΔAbs value indicates better performance in an HTS context.

Indicator Host (S,S)-2 Host (R,R,R,S)-4 Host (S)-6 Host (S)-8
BPG 0.2370.0620.0500.017
ML 0.1030.0640.0480.027
PV 0.1070.0450.0460.025
Data sourced from reference . ΔAbs represents the difference in absorbance when interacting with the two enantiomers of this compound.

As shown, the combination of Host (S,S)-2 with the BPG indicator yielded the highest ΔAbs, making it the most suitable pair for developing a high-throughput assay for this compound ee determination. This systematic approach, combining combinatorial chemistry with advanced data analysis, provides a powerful tool for modern catalyst development. pnas.org

Applications of Hydrobenzoin in Organic Synthesis and Catalysis

Hydrobenzoin as a Chiral Auxiliary

As a chiral auxiliary, this compound is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. Its C2-symmetric backbone provides a predictable and sterically defined environment, influencing the approach of reagents and leading to high levels of stereoselectivity. vulcanchem.com After the desired transformation, the auxiliary can be cleaved and often recovered, making the process more economical.

Enantiomerically pure this compound is a key starting material for the synthesis of other valuable chiral compounds. smolecule.com It serves as a chiral template or building block, enabling the production of various enantiopure molecules. researchgate.netvulcanchem.com For instance, (S,S)-hydrobenzoin has been employed as a chiral source in the synthesis of enantiopure cyclitols, which are important chiral building blocks for biologically significant natural products. researchgate.net The hydroxyl groups can be readily functionalized, allowing for the creation of more complex chiral intermediates. smolecule.com One notable application is in the synthesis of (1S,2S,1′S)- and (1S,2S,1′R)-2-(cyclohex-2′-enyloxy)-1,2-diphenylethanol, which serve as intermediates for producing enantiopure cyclohexitols.

This compound-derived auxiliaries are highly effective in directing diastereoselective reactions. By attaching the this compound moiety to a reactant, one can control the formation of a specific diastereomer. For example, this compound-derived open-chain chiral auxiliaries have been tested in the diastereoselective addition of organozinc reagents (RZnX) to their corresponding phenylglyoxylates and pyruvates, achieving high diastereoisomeric excesses (de) of up to >98%. researchgate.net This methodology has been successfully applied to the stereoselective synthesis of frontalin, an aggregation pheromone. researchgate.net

Similarly, meso-hydrobenzoin (B1201251) derived chiral mono-tert-butyl ethers have been used as auxiliaries in the L-selectride® mediated stereoselective reduction of their corresponding phenyl glyoxylates, yielding improved stereoselectivities. researchgate.net These diols are also used as ligands and synthetic intermediates in reactions like the pinacol (B44631) coupling of benzaldehyde (B42025), which produces meso- and dl-hydrobenzoin diastereomers. acs.org

Table 1: Examples of Diastereoselective Reactions Using this compound Auxiliaries
Reaction TypeAuxiliary TypeReactantsResultReference
Addition of Organozinc Reagentsm-Hydrobenzoin derived open chain auxiliariesPhenylglyoxylates, PyruvatesUp to >98% diastereomeric excess (de) researchgate.net
Reduction of α-Keto Estersm-Hydrobenzoin derived mono-tert-butyl ethersPhenyl glyoxylatesImproved stereoselectivity (ratio up to 92:8) researchgate.net
Glycolate Aldol (B89426) Additions(S,S)-HydrobenzoinBoron enolate, Aldehydes (e.g., isobutyraldehyde)Favors 1,2-anti adducts; d.r. from 4:1 to 9:1
Allylic Substitutions(S,S)-HydrobenzoinStannylene acetal (B89532) intermediatesDirected regioselectivity for polyhydroxy compounds

Synthesis of Enantiopure Compounds

This compound as a Chiral Ligand in Asymmetric Catalysis

Beyond its role as a stoichiometric auxiliary, this compound and its derivatives are extensively used to create chiral ligands for asymmetric catalysis. researchgate.netd-nb.infonih.gov By coordinating to a metal center, these ligands form a chiral catalytic species that can induce enantioselectivity in a wide range of organic transformations. beilstein-journals.orgsmolecule.com

This compound serves as a foundational structure for a variety of metal-based catalysts. researchgate.net Its diol functionality allows it to form stable complexes with numerous metals, including titanium, copper, rhodium, and ruthenium. researchgate.netrsc.orgnih.govmdpi.com For example, a this compound-ytterbium complex has been shown to catalyze asymmetric aldol/Evans–Tishchenko reactions. beilstein-journals.org Similarly, a titanium/(S,S)-hydrobenzoin system is effective for the enantioselective oxidation of sulfides. nih.gov

Derivatives where the aromatic rings are functionalized often show enhanced selectivity. beilstein-journals.org A notable example is the this compound·SnCl₄ complex, which promotes the allylboration of hydrocinnamaldehyde. researchgate.netbeilstein-journals.org The development of robust and porous metal-organic frameworks (MOFs) using BINAP-derived linkers, which can be post-synthetically metalated with rhodium or ruthenium, has created highly enantioselective single-site solid catalysts for a broad scope of asymmetric reactions. acs.org These hybrid catalysts combine the reactivity of the metal with the defined chiral environment of the ligand. mdpi.com

Recent advancements have highlighted the use of N-heterocyclic carbenes (NHCs) in catalysis, including for the synthesis of this compound itself from aromatic aldehydes. researchgate.net This method provides a practical and sustainable one-pot synthesis. vulcanchem.comresearchgate.net The synergy between NHC catalysis and a reducing agent like sodium borohydride (B1222165) facilitates efficient C-C bond formation under mild conditions. researchgate.net NHCs are potent organocatalysts for benzoin (B196080) and benzoin-type reactions, which produce α-hydroxycarbonyl compounds. chimicatechnoacta.ru The proposed catalytic cycle involves the NHC activating an aldehyde to form a Breslow intermediate, which then reacts with a second aldehyde molecule, ultimately leading to this compound after a reduction step. researchgate.net

This compound-based crown ethers have been synthesized and proven to be efficient and reusable phase transfer catalysts for asymmetric reactions under mild conditions. d-nb.inforesearchgate.netdntb.gov.ua These macrocycles can induce significant enantioselectivity in reactions such as the epoxidation of chalcones and the cyclopropanation of electron-deficient olefins. d-nb.inforesearchgate.net For example, the asymmetric epoxidation of trans-chalcone using a this compound-based monoaza-15-crown-5 ether catalyst can achieve up to 81% enantiomeric excess (ee). d-nb.inforesearchgate.net An important advantage of these catalysts is their potential for recovery and reuse without significant loss of activity or enantioselectivity, addressing sustainability concerns in organic synthesis. d-nb.info Phase transfer catalysis has also been employed for the oxidative cleavage of this compound using an electrogenerated periodate/iodate redox system. scispace.com

Table 2: Summary of this compound Applications in Asymmetric Catalysis
Catalysis TypeCatalyst SystemReactionKey FindingReference
Metal-ComplexThis compound-Ytterbium ComplexAldol/Evans-Tishchenko ReactionsEffective catalysis of the reaction sequence. beilstein-journals.org
Metal-ComplexTitanium/(S,S)-HydrobenzoinEnantioselective Sulfide OxidationProduces chiral sulfoxides. nih.gov
Metal-ComplexCopper(II) bis(oxazoline) on Mesoporous SilicaAsymmetric Benzoylation of this compoundCatalyst can be reused for multiple cycles. rsc.org
NHC CatalysisNHC / Sodium BorohydrideSynthesis of this compoundSustainable one-pot synthesis from aromatic aldehydes. researchgate.net
Phase TransferThis compound-based Monoaza Crown EthersAsymmetric Epoxidation of ChalconesUp to 88% enantiomeric excess (ee). d-nb.info
Phase TransferThis compound-based Monoaza Crown EthersCyclopropanationGood enantioselectivities (54-75% ee). d-nb.info

Asymmetric Addition Reactions

This compound and its derivatives serve as effective chiral ligands and auxiliaries in a variety of asymmetric addition reactions, where they are instrumental in controlling the stereochemical outcome of the reaction. By forming complexes with metal catalysts, they create a chiral environment that favors the formation of one enantiomer over the other.

Research has demonstrated the utility of this compound in several key transformations:

A complex of this compound with tin tetrachloride (SnCl₄) has been shown to promote the allylboration of aldehydes, such as hydrocinnamaldehyde. beilstein-journals.org While the parent this compound complex provided modest enantioselectivity, derivatives with functionalized aromatic rings showed dramatic improvements. beilstein-journals.org

A this compound-ytterbium complex has been found to catalyze asymmetric aldol/Evans–Tishchenko reactions. beilstein-journals.orgresearchgate.net

The dimethyl ether derivative of this compound can direct the asymmetric addition of organolithium reagents to certain substrates. beilstein-journals.org

Chiral titanium-hydrobenzoin complexes are used to achieve catalytic asymmetric oxidation of prochiral sulfides, yielding optically pure sulfoxides which are valuable in both synthesis and pharmaceuticals. researchgate.net

These examples highlight how the this compound scaffold can be tuned to influence the stereoselectivity of addition reactions, making it a valuable tool for synthetic chemists.

Table 1: Examples of this compound in Asymmetric Addition Reactions

Reaction Type Catalyst/Ligand System Substrate Example Reference
Allylboration This compound·SnCl₄ Complex Hydrocinnamaldehyde beilstein-journals.orgresearchgate.net
Aldol/Evans–Tishchenko This compound–Ytterbium Complex Aldehydes beilstein-journals.orgresearchgate.net
Asymmetric Oxidation Chiral Titanium-Hydrobenzoin Complex Prochiral Sulfides researchgate.net
Organolithium Addition This compound Dimethyl Ether Arene tricarbonylchromium complexes beilstein-journals.org

Precursor for Complex Organic Molecules

The structural and chiral properties of this compound make it an excellent starting material, or precursor, for the synthesis of more complex and valuable organic molecules. smolecule.com Its enantiomerically pure forms, (R,R)- and (S,S)-hydrobenzoin, are particularly prized as chiral building blocks. researchgate.net

Synthesis of Cyclopentitols and Aminocyclopentitols

Enantiopure cyclopentitols and aminocyclopentitols are important carbocyclic compounds, with some acting as glycosidase inhibitors. Research has established a synthetic route to these molecules that utilizes (R,R)-hydrobenzoin. jst.go.jpacs.org The key step involves the oxyselenenylation of cyclopentene (B43876) mediated by (R,R)-hydrobenzoin, demonstrating its role in transferring chirality to create these complex polyhydroxylated and aminated cyclic structures. jst.go.jpacs.orgchemsrc.com

Synthesis of Crown Ethers

These this compound-based crown ethers have proven to be efficient and reusable phase-transfer catalysts for asymmetric reactions under mild conditions. d-nb.inforesearchgate.net Their effectiveness has been demonstrated in the asymmetric epoxidation of chalcones and the cyclopropanation of electron-deficient olefins. d-nb.info For instance, in the epoxidation of trans-chalcone, enantiomeric excesses (ee) of up to 81% have been achieved using these catalysts. d-nb.info

Table 2: Asymmetric Epoxidation of Chalcone Derivatives Using a this compound-Based Crown Ether Catalyst

Chalcone Derivative (Substituent) Enantiomeric Excess (ee) Reference
trans-Chalcone (unsubstituted) 81% d-nb.info
4-Methyl 88% d-nb.info
4-Methoxy 68% d-nb.info
4-Chloro 85% d-nb.info
2-Chloro 83% d-nb.info

Building Block in Research and Development

This compound is widely recognized as a versatile chiral building block in chemical research and development. chemimpex.com Its value stems from its C2-symmetric structure, the ready availability of its meso and enantiopure forms, and its two hydroxyl groups that can be readily functionalized. smolecule.com This allows for the creation of a diverse range of chiral ligands, auxiliaries, and complex molecular targets. smolecule.comchemimpex.com Its relatively low price compared to other chiral diols further enhances its appeal as a starting material in asymmetric synthesis. researchgate.netd-nb.info

Industrial and Pharmaceutical Relevance in Synthesis

The applications of this compound extend into industrial and pharmaceutical settings, where it serves as a crucial intermediate. In industrial processes, it is used in the production of fine chemicals.

The market demand for this compound is significantly driven by its role as a chiral building block in the synthesis of pharmaceutical compounds. procurementresource.com Its incorporation into drug development pathways helps in the creation of enantiomerically pure products, which is often critical for therapeutic efficacy and safety. chemimpex.com Although not typically used as a drug itself, its derivatives are actively explored for their therapeutic potential. smolecule.com A notable example is the synthesis of this compound esters of arecaidine, which have been evaluated for their binding affinity to muscarinic acetylcholine (B1216132) receptors, highlighting their potential in the treatment of neurological conditions. nih.gov The use of this compound as an intermediate in the synthesis of various pharmaceuticals underscores its importance in medicinal chemistry and the broader pharmaceutical industry. chemimpex.comchemimpex.com

Q & A

Q. What are the standard synthetic routes for Hydrobenzoin, and how can isomer purity be validated experimentally?

this compound is typically synthesized via the benzoin condensation of benzaldehyde followed by sodium borohydride reduction . For isomer separation, fractional recrystallization is employed, leveraging the solubility differences between meso and dl-isomers. Purity is validated using melting point analysis and NMR spectroscopy, where benzylic proton signals differ significantly between isomers (e.g., δ 4.0–5.0 ppm for meso vs. dl) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound poses risks of acute toxicity (oral, dermal, inhalation), skin/eye irritation, and respiratory irritation . Mandatory precautions include:

  • Use of nitrile gloves, safety goggles, and lab coats.
  • Working in fume hoods with adequate ventilation.
  • Immediate rinsing with water for eye/skin contact and medical consultation .
  • Storage at 4°C under nitrogen to prevent degradation .

Q. How should researchers design experiments to ensure reproducibility of this compound-related studies?

Reproducibility requires:

  • Detailed documentation of synthetic conditions (e.g., solvent ratios, temperature, reaction time) .
  • Adherence to purification protocols (e.g., recrystallization solvents, drying methods).
  • Validation of analytical data (e.g., NMR peak assignments, melting point ranges) against literature .

Advanced Research Questions

Q. How can competitive kinetic studies resolve contradictions in oxidation mechanisms of substituted Hydrobenzoins?

Competitive oxidation of equimolar this compound derivatives (e.g., nitro-substituted vs. unsubstituted) in 85% acetic acid at 50°C allows direct comparison of rate constants (via aldehyde product ratios). This method isolates electronic effects of substituents on reactivity, addressing discrepancies in proposed mechanisms (e.g., radical vs. ionic pathways) .

Q. What high-throughput screening (HTS) strategies enable enantiomeric purity analysis of this compound?

A 96-well plate assay with chiral hosts (e.g., (S,S)-2) and indicators (e.g., bromophenol blue) discriminates enantiomers via UV-Vis absorbance differences (ΔAbs = 0.237 at 570 nm for (R,R)- vs. (S,S)-Hydrobenzoin). Artificial Neural Networks (ANNs) trained on cross-reactive host responses (e.g., (S,S)-2 vs. (R,R)-2) enhance prediction accuracy for enantiomeric excess (ee) .

Q. How do decomposition products of this compound under thermal stress impact experimental outcomes?

Under fire conditions, this compound decomposes into toxic fumes (e.g., CO, benzene derivatives). Stability studies using thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) are critical for identifying hazardous byproducts and designing inert-atmosphere protocols to mitigate interference in catalytic or synthetic applications .

Q. What frameworks guide hypothesis formulation for this compound-based catalysis studies?

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) ensure rigorous hypotheses. For example:

  • PICO: Does (R,R)-Hydrobenzoin (Intervention) enhance enantioselectivity in asymmetric catalysis (Outcome) compared to racemic mixtures (Comparison) for diol synthesis (Population)? .

Methodological Guidance

Q. How to address conflicting literature data on this compound’s catalytic activity?

  • Perform meta-analyses to identify variables (e.g., solvent polarity, temperature) causing discrepancies.
  • Replicate key studies under controlled conditions, using standardized characterization methods (e.g., HPLC for ee determination) .
  • Apply statistical tools (e.g., ANOVA) to assess significance of reported differences .

Q. What strategies optimize enantioselective host design for this compound recognition?

  • Screen host libraries (e.g., macrocyclic amines, crown ethers) via UV-Vis titration to quantify binding constants (Ka).
  • Use computational modeling (e.g., DFT) to predict host-guest complementarity.
  • Validate selectivity through competitive assays with structurally similar diols .

Literature and Data Management

Q. How to conduct systematic literature reviews on this compound applications?

  • Use databases like SciFinder and Reaxys with queries: ("this compound" AND "asymmetric catalysis") or ("this compound stability" AND "decomposition").
  • Prioritize primary sources (e.g., J. Org. Chem.) over secondary reviews.
  • Cross-reference patents and preprint repositories (e.g., arXiv) for emerging trends .

Q. How to handle data contradictions in multi-study this compound projects?

  • Document experimental variables (e.g., catalyst loading, solvent purity) across studies.
  • Use sensitivity analysis to identify critical parameters affecting outcomes.
  • Publish negative results to clarify boundary conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.